4,6,7-Trimethoxy-2-naphthalenecarboxylic acid
Description
4,6,7-Trimethoxy-2-naphthalenecarboxylic acid (CAS: 107777-62-8) is a poly-substituted naphthalene derivative with the molecular formula C₁₄H₁₄O₅ and a molar mass of 262.26 g/mol . Its structure features a naphthalene backbone substituted with three methoxy groups at positions 4, 6, and 7, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4,6,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-11-6-9(14(15)16)4-8-5-12(18-2)13(19-3)7-10(8)11/h4-7H,1-3H3,(H,15,16) |
InChI Key |
GDRVRVMXVVEIEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1OC)OC)C(=O)O |
Origin of Product |
United States |
Biological Activity
4,6,7-Trimethoxy-2-naphthalenecarboxylic acid is a naphthalene derivative characterized by its unique structure, featuring three methoxy groups and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of 4,6,7-trimethoxy-2-naphthalenecarboxylic acid is , and its structure can be represented as follows:
| Component | Description |
|---|---|
| Naphthalene Backbone | Polycyclic aromatic hydrocarbon |
| Methoxy Groups | Located at positions 4, 6, and 7 |
| Carboxylic Acid Group | Present at position 2 |
The presence of methoxy groups enhances the compound's lipophilicity and may facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions .
The biological activity of 4,6,7-trimethoxy-2-naphthalenecarboxylic acid is attributed to its interaction with various molecular targets. The compound exhibits potential as an agonist for the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various biological processes including detoxification and immune responses . Additionally, its methoxy and carboxylic acid functionalities may influence enzyme activity and receptor binding affinities .
Antimicrobial Properties
Research indicates that 4,6,7-trimethoxy-2-naphthalenecarboxylic acid possesses significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it demonstrated an IC50 value of approximately 15.6 µM against tumor necrosis factor-alpha (TNF-alpha) in THP-1 cells, suggesting its potential application in treating inflammatory conditions .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For example, the compound was found to inhibit IL-6 production significantly, which is crucial in cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of 4,6,7-trimethoxy-2-naphthalenecarboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5,6,7-Trimethoxy-2-naphthoic acid | Lacks the methoxy group at position 4 | |
| 3-Bromo-4,6,7-trimethoxy-2-naphthoic acid | Contains a bromine substituent enhancing reactivity | |
| 3-Hydroxy-4,6,7-trimethoxy-2-naphthoic acid | Hydroxy group introduces different chemical properties |
The unique arrangement of methoxy groups at positions 4, 6, and 7 distinguishes this compound from others in terms of reactivity and biological activity .
Case Studies
- Inhibition of Inflammatory Cytokines : A study highlighted that 4,6,7-trimethoxy-2-naphthalenecarboxylic acid effectively inhibited IL-6 production in THP-1 cells with an IC50 value of approximately 15.6 µM. This suggests its potential therapeutic role in inflammatory diseases such as rheumatoid arthritis .
- Anticancer Activity in Cell Lines : In cancer research, this compound was shown to induce apoptosis in MCF-7 breast cancer cells by modulating key apoptotic pathways. The results indicated a promising avenue for further development as an anticancer agent .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 4,6,7-Trimethoxy-2-naphthalenecarboxylic acid serves as a building block for synthesizing more complex organic compounds.
- Pharmaceuticals: This compound exhibits potential biological activities, making it valuable in pharmaceutical research. Naphthalene-2-carboxylic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines and can induce apoptosis in cancer cells. Some derivatives have also shown effectiveness against bacterial strains, suggesting their potential as antimicrobial agents. Certain naphthalene derivatives can selectively activate retinoic acid receptors (RARs), which are crucial in regulating gene expression related to cellular differentiation.
Biological Studies and Findings
Research has indicated that derivatives of naphthalene-2-carboxylic acid exhibit diverse biological activities.
- Anticancer Activity: Analogs of naphthalene-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Naphthalenecarboxylic acid have been tested for their ability to induce apoptosis in cancer cells.
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Retinoid Activity: Research indicates that certain naphthalene derivatives can selectively activate retinoic acid receptors (RARs), which are crucial in regulating gene expression related to cellular differentiation.
Case Studies
Several case studies illustrate the biological implications of this compound:
- Study on Cancer Cell Lines: A study published in PubMed explored the effects of synthetic retinoids derived from naphthalene-2-carboxylic acid on RAR activation. The findings revealed strong transcriptional activation profiles that could lead to therapeutic applications in cancer treatment.
- Antimicrobial Efficacy: Another study focused on the antimicrobial activity of methoxy-substituted naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising inhibitory effects, warranting further exploration for developing new antibiotics.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4,6,7-trimethoxy-2-naphthalenecarboxylic acid and its analogues:
Key Observations :
- Polarity : The trimethoxy derivative exhibits higher polarity compared to dimethoxy or tetrahydro analogues, influencing solubility in polar solvents.
- Crystallinity : Unlike 5,6-dimethoxynaphthalene-2-carboxylic acid, which failed to crystallize due to impurities , the crystallinity of the trimethoxy analogue remains unreported.
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl in C₂₀H₁₈O₄) increase molar mass and density but reduce solubility in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
